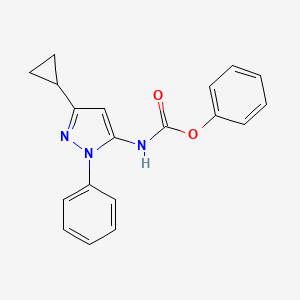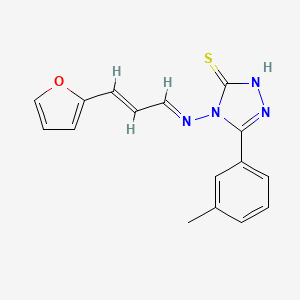
1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione is an organic compound belonging to the pyrimidinedione family. This compound is characterized by the presence of a bromoethyl group attached to the pyrimidinedione core, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves the alkylation of 3,6-dimethyl-2,4(1H,3H)-pyrimidinedione with 2-bromoethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the pyrimidinedione moiety.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl-substituted pyrimidinedione.
Aplicaciones Científicas De Investigación
1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleophiles in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione exerts its effects involves the interaction of the bromoethyl group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the structure and function of the target molecules. The compound’s ability to undergo nucleophilic substitution makes it a valuable tool for studying biochemical pathways and molecular interactions.
Comparación Con Compuestos Similares
- 1-(2-Chloroethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
- 1-(2-Iodoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
- 1-(2-Fluoroethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
Comparison: Compared to its chloro, iodo, and fluoro analogs, 1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione exhibits unique reactivity due to the moderate leaving group ability of the bromine atom. This makes it more reactive than the chloro compound but less reactive than the iodo compound. The fluoro analog, on the other hand, is less reactive due to the strong carbon-fluorine bond.
Propiedades
Número CAS |
76889-85-5 |
|---|---|
Fórmula molecular |
C8H11BrN2O2 |
Peso molecular |
247.09 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11BrN2O2/c1-6-5-7(12)10(2)8(13)11(6)4-3-9/h5H,3-4H2,1-2H3 |
Clave InChI |
RVDWHTNPQATQTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C(=O)N1CCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12044903.png)


![3-({4-[(E)-(2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12044915.png)


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12044943.png)

![1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-7-carboxylic acid](/img/structure/B12044950.png)
![(2E)-3-chloro-3-[4-(methyloxy)phenyl]-2-propenenitrile](/img/structure/B12044957.png)
![3-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044965.png)



